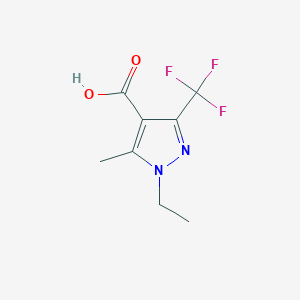
1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
描述
1-乙基-5-甲基-3-(三氟甲基)-1H-吡唑-4-羧酸是一种属于吡唑类家族的化学化合物。吡唑是含有两个相邻氮原子的五元杂环化合物。该特定化合物以吡唑环上1位有乙基,5位有甲基,3位有三氟甲基,4位有羧基为特征。
属性
分子式 |
C8H9F3N2O2 |
|---|---|
分子量 |
222.16 g/mol |
IUPAC 名称 |
1-ethyl-5-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-13-4(2)5(7(14)15)6(12-13)8(9,10)11/h3H2,1-2H3,(H,14,15) |
InChI 键 |
DPYVXVNJWRXMBD-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C |
产品来源 |
United States |
准备方法
合成路线和反应条件
1-乙基-5-甲基-3-(三氟甲基)-1H-吡唑-4-羧酸的合成通常涉及在受控条件下使合适的先驱体环化。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对产率和纯度进行优化,通常涉及连续流反应器和先进的纯化技术,例如结晶和色谱法。
化学反应分析
反应类型
1-乙基-5-甲基-3-(三氟甲基)-1H-吡唑-4-羧酸可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或醛。
还原: 还原反应可以将羧基转化为醇。
取代: 在特定条件下,三氟甲基可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用诸如氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 亲核取代反应可能涉及氢化钠 (NaH) 或有机锂化合物等试剂。
形成的主要产物
氧化: 形成酮或醛。
还原: 形成醇。
取代: 根据所用亲核试剂形成各种取代的吡唑。
科学研究应用
作用机理
1-乙基-5-甲基-3-(三氟甲基)-1H-吡唑-4-羧酸的作用机制涉及其与特定分子靶标的相互作用。三氟甲基增强了化合物的亲脂性,使其能够更有效地穿透生物膜。羧基可以与靶蛋白形成氢键,影响其活性及其功能。
作用机制
The mechanism of action of 1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
相似化合物的比较
类似化合物
1-乙基-3-(三氟甲基)-1H-吡唑-4-羧酸: 缺乏 5 位的甲基。
1-甲基-5-乙基-3-(三氟甲基)-1H-吡唑-4-羧酸: 在 1 位有一个甲基,而不是一个乙基。
1-乙基-5-甲基-3-(二氟甲基)-1H-吡唑-4-羧酸: 含有一个二氟甲基,而不是一个三氟甲基。
独特性
1-乙基-5-甲基-3-(三氟甲基)-1H-吡唑-4-羧酸由于其独特的取代模式而具有独特性,这赋予了它独特的化学和生物学特性。特别是三氟甲基增强了它的稳定性和亲脂性,使其成为各种应用中的一种有价值的化合物。
生物活性
1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological applications.
- Molecular Formula : C8H9F3N2O2
- Molecular Weight : 222.16 g/mol
- CAS Number : 111493-74-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole structure can inhibit the growth of various cancer cell lines.
Key Findings:
- Cell Lines Tested : Significant antiproliferative activity has been observed against lung cancer (A549), breast cancer (MCF7), and colorectal cancer (HCT116) cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation.
Anti-inflammatory Properties
In addition to anticancer effects, pyrazole derivatives have demonstrated anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.
Mechanism:
The anti-inflammatory action is attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyrazole ring can enhance potency and selectivity against specific targets.
Notable Modifications:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Ethyl Substitution : Contributes to improved binding affinity to target proteins.
Case Studies
-
In Vitro Study on Antitumor Activity :
- A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines.
- The study found that introducing trifluoromethyl groups significantly increased the cytotoxicity against MDA-MB-231 breast cancer cells.
-
Anti-inflammatory Activity Assessment :
- In a model of acute inflammation, compounds similar to this compound showed a reduction in edema and inflammatory markers, indicating potential therapeutic applications in treating inflammatory disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


